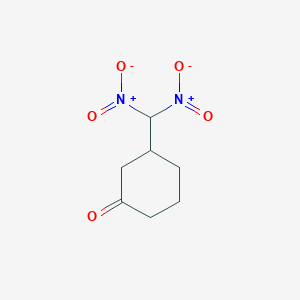
3-(Dinitromethyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dinitromethyl)cyclohexan-1-one is a chemical compound characterized by a cyclohexane ring with a dinitromethyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dinitromethyl)cyclohexan-1-one typically involves the nitration of cyclohexanone derivatives. One common method includes the reaction of cyclohexanone with dinitromethane under controlled conditions to introduce the dinitromethyl group. The reaction conditions often require the use of strong acids and careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Dinitromethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the dinitromethyl group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted cyclohexanones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Dinitromethyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(Dinitromethyl)cyclohexan-1-one involves its interaction with specific molecular targets. The dinitromethyl group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring, lacking the dinitromethyl group.
2,2-Dimethylcyclohexanone: A cyclohexanone derivative with two methyl groups at the 2-position.
3-Nitrocyclohexanone: A cyclohexanone derivative with a nitro group at the 3-position.
Uniqueness
3-(Dinitromethyl)cyclohexan-1-one is unique due to the presence of the dinitromethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other cyclohexanone derivatives and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62115-95-1 |
|---|---|
Molecular Formula |
C7H10N2O5 |
Molecular Weight |
202.16 g/mol |
IUPAC Name |
3-(dinitromethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H10N2O5/c10-6-3-1-2-5(4-6)7(8(11)12)9(13)14/h5,7H,1-4H2 |
InChI Key |
AHOGZSSTQHTJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[(4-nitrophenyl)methoxy]-](/img/structure/B14538566.png)
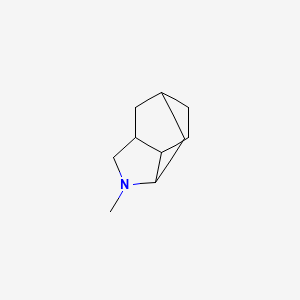
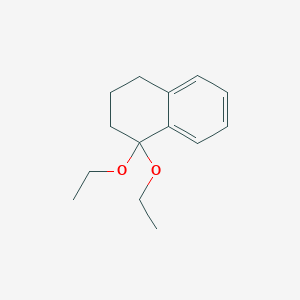
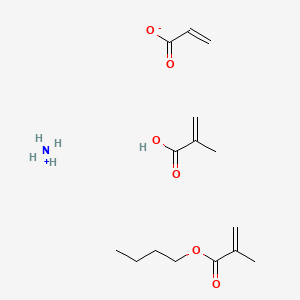
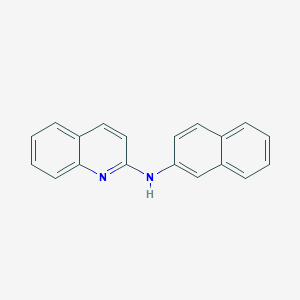
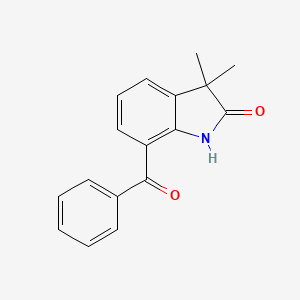
![4,4'-[1,4-Phenylenebis(dimethylsilanediyl)]di(but-3-en-2-one)](/img/structure/B14538589.png)
![3-[N-(3-methylsulfonyloxypropyl)-4-[[4-[2-(4-propoxyphenyl)-1,3-thiazol-4-yl]phenyl]iminomethyl]anilino]propyl methanesulfonate](/img/structure/B14538597.png)
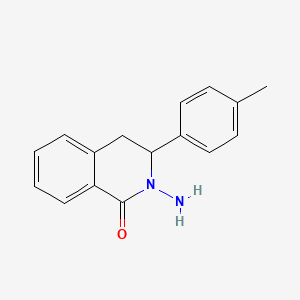
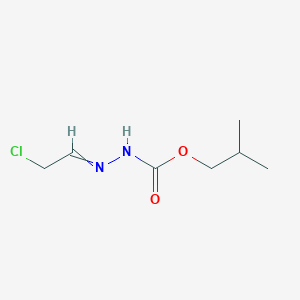
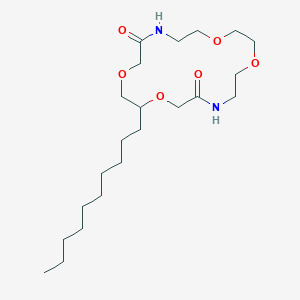
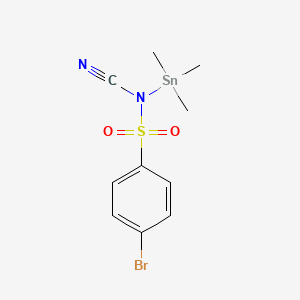
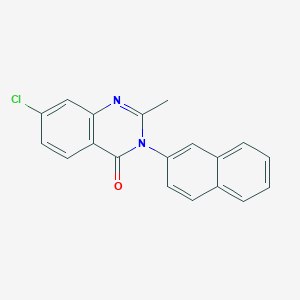
![4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol](/img/structure/B14538645.png)
